molecular formula C10H11ClN2O4 B1432175 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate CAS No. 1373233-02-3

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate

Cat. No.: B1432175
CAS No.: 1373233-02-3
M. Wt: 258.66 g/mol
InChI Key: DKEWAMRUBCMPHF-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate is a chemical compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 g/mol

Properties

IUPAC Name

dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-16-9(14)7(10(15)17-2)8-6(12)3-5(11)4-13-8/h3-4,7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEWAMRUBCMPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)Cl)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate involves several steps. One common method includes the reaction of 3-amino-5-chloropyridine with dimethyl malonate under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and chloro groups in the pyridine ring can undergo substitution reactions with nucleophiles or electrophiles. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while reactions with acyl chlorides can produce amides.

Scientific Research Applications

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and chloro groups in the pyridine ring can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate can be compared with other similar compounds, such as:

    Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate: Similar structure but with a bromine atom instead of chlorine.

    Dimethyl 2-(3-amino-5-fluoropyridin-2-yl)propanedioate: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with other molecules.

Biological Activity

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing information from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an amino group and a chlorine atom, linked to a propanedioate backbone. This structure is crucial for its biological activity.

Molecular Formula: C12H14ClN2O4
Molecular Weight: 288.70 g/mol
CAS Number: Not available in the provided sources.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives of chlorinated pyridine compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that the presence of the chloropyridine moiety may enhance antimicrobial efficacy due to its ability to interact with bacterial membranes or enzymes involved in cell wall synthesis .

Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, metal chelators derived from similar structures have shown promise in targeting cancer cells by exploiting transport mechanisms like the Large Neutral Amino Acid Transporter (LAT-1), which is overexpressed in tumors. The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells is a key area of investigation .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to modulate ROS levels, leading to apoptosis through intrinsic and extrinsic pathways involving caspase activation .
  • Metal Chelation : The presence of functional groups capable of chelating metals may contribute to its biological effects by disrupting metal-dependent processes in cells, particularly in cancerous tissues where metal homeostasis is often dysregulated .
  • DNA Interaction : Studies on related pyridine derivatives suggest that they may interact with DNA, potentially leading to inhibition of replication or transcription processes critical for cancer cell survival .

Study on Antimicrobial Activity

A study conducted on various pyridine derivatives demonstrated that those containing halogen substitutions exhibited enhanced antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds .

CompoundMIC (µg/mL)Target Bacteria
1,3-Dimethyl 2-(3-amino-5-chloro...)32Staphylococcus aureus
Related Pyridine Derivative16Escherichia coli

In Vitro Cancer Cell Studies

In vitro experiments assessing the cytotoxic effects of similar compounds on human cancer cell lines revealed that certain derivatives could reduce cell viability significantly compared to controls. The results indicated a dose-dependent response with IC50 values ranging from 10 µM to 30 µM for different derivatives .

CompoundIC50 (µM)Cell Line
1,3-Dimethyl 2-(3-amino-5-chloro...)20HeLa (Cervical Cancer)
Related Metal Chelator15MCF-7 (Breast Cancer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate
Reactant of Route 2
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate

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